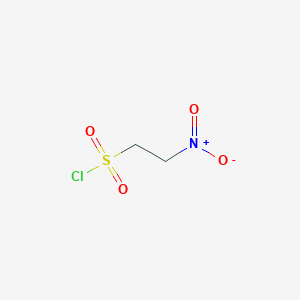

2-Nitroethane-1-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitroethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO4S/c3-9(7,8)2-1-4(5)6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKOETYNDSDXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitroethane-1-sulfonyl chloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitroethane-1-sulfonyl chloride is an aliphatic sulfonyl chloride functionalized with a nitro group. While not extensively documented in current literature, its structure suggests potential applications as a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. The presence of both a highly reactive sulfonyl chloride moiety and a nitro group offers unique opportunities for orthogonal functionalization and the introduction of the nitroalkane motif, a known pharmacophore, into target structures. This guide provides a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and anticipated reactivity of this compound, offering a valuable resource for researchers interested in exploring its synthetic utility.

Proposed Synthesis

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of S-(2-nitroethyl)isothiouronium chloride

This procedure is adapted from standard methods for the preparation of S-alkylisothiouronium salts.[1][2][3][4]

-

Materials:

-

2-Chloro-1-nitroethane (or 2-bromo-1-nitroethane)

-

Thiourea

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 2-chloro-1-nitroethane and thiourea in ethanol.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature to allow for the precipitation of the S-(2-nitroethyl)isothiouronium chloride salt.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.

-

Step 2: Oxidative Chlorination to this compound

This protocol is based on the oxidative chlorination of S-alkylisothiouronium salts using N-chlorosuccinimide (NCS), a safe and effective method for sulfonyl chloride synthesis.[1][2][5]

-

Materials:

-

S-(2-nitroethyl)isothiouronium chloride

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

2 M Hydrochloric acid

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend N-chlorosuccinimide (4 equivalents) in acetonitrile.

-

Cool the suspension in an ice-water bath and add 2 M hydrochloric acid.

-

Slowly add the S-(2-nitroethyl)isothiouronium chloride (1 equivalent) portion-wise, maintaining the internal temperature below 30°C.

-

After the addition is complete, stir the reaction mixture for an additional 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water, which will precipitate the crude product.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

-

Physicochemical and Spectroscopic Properties

As experimental data for this compound is not available, the following properties are predicted based on its chemical structure and data from computational models.[6]

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂H₄ClNO₄S |

| Molecular Weight | 173.58 g/mol |

| Monoisotopic Mass | 172.95496 Da |

| XlogP (predicted) | 0.2 |

| Physical State | Predicted to be a liquid or low-melting solid |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Characteristic Peaks |

| ¹H NMR | Two triplets corresponding to the two methylene groups (-CH₂-). The methylene group adjacent to the sulfonyl chloride will be further downfield than the methylene group adjacent to the nitro group. |

| ¹³C NMR | Two signals corresponding to the two methylene carbons. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (around 1370 and 1180 cm⁻¹), and strong bands for the asymmetric and symmetric stretching of the nitro group (around 1550 and 1370 cm⁻¹).[7] |

Reactivity and Potential Applications

General Reactivity

This compound is expected to exhibit the characteristic reactivity of aliphatic sulfonyl chlorides. The sulfonyl chloride group is a highly reactive electrophile and a good leaving group, making it susceptible to nucleophilic attack.[8][9]

-

Reaction with Nucleophiles: It is anticipated to react readily with a variety of nucleophiles, including:

-

Amines: to form sulfonamides.

-

Alcohols: to form sulfonate esters.

-

Water: leading to hydrolysis to the corresponding sulfonic acid.[10]

-

Thiols: to form thiosulfonates.

-

The presence of the electron-withdrawing nitro group on the β-carbon may influence the reactivity of the sulfonyl chloride, though significant electronic effects transmitted through a saturated carbon chain are generally modest.

Potential Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a potentially valuable synthetic intermediate.

-

Introduction of the Nitroalkane Moiety: Nitroalkanes are versatile precursors in organic synthesis and are found in a number of biologically active compounds.[11][12][13] This reagent could serve as a means to introduce the 2-nitroethylsulfonyl group into molecules.

-

Fukuyama-Mitsunobu Reaction Analogue: Aromatic nitrobenzenesulfonyl chlorides are key reagents in the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines.[14][15][16][17] While aliphatic sulfonyl chlorides are not typically used in this context, the chemistry of this compound in similar transformations could be an interesting area of investigation.

-

Click Chemistry: The sulfonyl chloride can be converted to a sulfonyl azide, a precursor for the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction, a powerful tool in drug discovery and chemical biology.

Visualizations

Proposed Synthetic Workflow

References

- 1. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. PubChemLite - this compound (C2H4ClNO4S) [pubchemlite.lcsb.uni.lu]

- 7. acdlabs.com [acdlabs.com]

- 8. fiveable.me [fiveable.me]

- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cphi-online.com [cphi-online.com]

- 12. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.google.cn [books.google.cn]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to 2-Nitroethane-1-sulfonyl chloride: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2-Nitroethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₂H₄ClNO₄S. Its structure features a nitro group (-NO₂) and a sulfonyl chloride group (-SO₂Cl) attached to an ethane backbone. The presence of these two highly electronegative functional groups suggests that the molecule is reactive and may have interesting applications in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₂H₄ClNO₄S | PubChem[1] |

| Molecular Weight | 173.58 g/mol | PubChem[1] |

| InChI | InChI=1S/C2H4ClNO4S/c3-9(7,8)2-1-4(5)6/h1-2H2 | PubChem[1] |

| InChIKey | FEKOETYNDSDXCS-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C(CS(=O)(=O)Cl)--INVALID-LINK--[O-] | PubChem[1] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Proposed Synthesis

A plausible synthetic route to this compound would involve the oxidative chlorination of a suitable precursor, such as 2-nitroethanethiol or its disulfide. This method is a common approach for the synthesis of sulfonyl chlorides. The reaction can be carried out using various chlorinating and oxidizing agents.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve 2-nitroethanethiol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) and cool the mixture to 0°C in an ice bath.

-

Oxidative Chlorination: Slowly bubble chlorine gas through the solution while maintaining the temperature at 0-5°C. Alternatively, a mixture of an oxidizing agent like hydrogen peroxide and a chloride source like hydrochloric acid could be added dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated solution of sodium bisulfite. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

A comprehensive analysis of this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

Predicted Spectroscopic Data

| Technique | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)/m/z | Assignment |

| FT-IR | ~2950-3000 | C-H stretching |

| ~1550 (asymmetric) | N-O stretching of NO₂ group | |

| ~1370 (symmetric) | N-O stretching of NO₂ group | |

| ~1370-1380 (asymmetric) | S=O stretching of SO₂Cl group | |

| ~1170-1190 (symmetric) | S=O stretching of SO₂Cl group | |

| ¹H NMR | 3.5-4.0 (triplet) | -CH₂-SO₂Cl |

| 4.5-5.0 (triplet) | O₂N-CH₂- | |

| ¹³C NMR | 50-60 | -CH₂-SO₂Cl |

| 70-80 | O₂N-CH₂- | |

| Mass Spec (EI) | [M]+ at m/z 173/175 (isotope pattern for Cl) | Molecular Ion |

| Fragments corresponding to loss of Cl, SO₂, NO₂ | Fragmentation Pattern |

Note: The predicted chemical shifts are highly dependent on the solvent used for NMR analysis.

Analytical Workflow

References

"physical and chemical properties of 2-Nitroethane-1-sulfonyl chloride"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a summary of the known physical and chemical properties of 2-Nitroethane-1-sulfonyl chloride. It is important to note that this compound is not extensively documented in publicly available scientific literature. Consequently, the majority of the data presented herein is based on computational predictions. This guide is intended to serve as a foundational resource for researchers and professionals, highlighting the predicted characteristics of this molecule while underscoring the absence of experimental data.

Chemical Identity and Structure

This compound is an organosulfur compound containing a nitro group and a sulfonyl chloride functional group. Its chemical structure suggests it may act as a reactive intermediate in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂H₄ClNO₄S |

| Canonical SMILES | C(CS(=O)(=O)Cl)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C2H4ClNO4S/c3-9(7,8)2-1-4(5)6/h1-2H2 |

| InChIKey | FEKOETYNDSDXCS-UHFFFAOYSA-N |

| PubChem CID | 22946839[1] |

Predicted Physical and Chemical Properties

The following table summarizes the predicted physicochemical properties for this compound. It is crucial to emphasize that these values are computationally derived and have not been experimentally verified.

| Property | Predicted Value |

| Molecular Weight | 173.58 g/mol |

| Monoisotopic Mass | 172.95496 Da |

| XLogP3-AA | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 172.954957 g/mol |

| Topological Polar Surface Area | 88.3 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 234 |

Data sourced from PubChem CID 22946839 and is computationally predicted.

Reactivity and Stability

While no specific experimental data on the reactivity and stability of this compound is available, general knowledge of sulfonyl chlorides suggests the following:

-

Reactivity with Nucleophiles: The sulfonyl chloride group is a potent electrophile, making the compound susceptible to nucleophilic attack. It is expected to react readily with water, alcohols, amines, and thiols to form the corresponding sulfonic acids, sulfonic esters, sulfonamides, and thioesters, respectively.

-

Moisture Sensitivity: Like most sulfonyl chlorides, it is likely to be sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.

-

Thermal Stability: Information on the thermal stability is not available. Decomposition upon heating is a possibility.

Experimental Protocols

A comprehensive search of scientific databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any signaling pathways or biological activities associated with this compound.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

General Reactivity of Sulfonyl Chlorides

The following diagram illustrates a general reaction of a sulfonyl chloride with a nucleophile (Nu-H), which is characteristic of this class of compounds. This is a generalized representation and not a specific experimentally verified reaction of this compound.

Caption: Generalized reaction of a sulfonyl chloride with a nucleophile.

Conclusion

This compound is a compound for which there is a significant lack of experimentally determined data. The information available is primarily computational. Researchers interested in this molecule should proceed with caution, and any experimental work should be designed to first verify the basic physical and chemical properties. The predicted reactivity as a potent electrophile suggests it could be a useful, albeit unstudied, building block in organic synthesis. Further research is required to establish its properties and potential applications.

References

An In-depth Technical Guide to 2-Nitrobenzenesulfonyl Chloride (CAS No. 1694-92-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-nitrobenzenesulfonyl chloride (CAS No. 1694-92-4), a pivotal reagent in modern organic synthesis and pharmaceutical development. This document elucidates the compound's chemical and physical properties, safety and handling protocols, and its significant applications, particularly in the synthesis of sulfonamides and as a protecting group. Detailed experimental methodologies and reaction pathways are presented to support advanced research and development endeavors.

A Note on Chemical Nomenclature: The Chemical Abstracts Service (CAS) registry number 1694-92-4 is definitively assigned to 2-Nitrobenzenesulfonyl chloride . While the compound "2-Nitroethane-1-sulfonyl chloride" exists in chemical databases, it is a distinct molecule with a different chemical formula (C2H4ClNO4S) and is not associated with the aforementioned CAS number. This guide will exclusively focus on the properties and applications of 2-Nitrobenzenesulfonyl chloride.

Core Properties of 2-Nitrobenzenesulfonyl Chloride

2-Nitrobenzenesulfonyl chloride, also known as o-nitrobenzenesulfonyl chloride or o-nosyl chloride, is a light yellow crystalline solid.[1] Its molecular structure, featuring an electrophilic sulfonyl chloride group and an electron-withdrawing nitro group on the benzene ring, dictates its high reactivity and utility in organic synthesis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-nitrobenzenesulfonyl chloride.

| Property | Value | Reference |

| CAS Number | 1694-92-4 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C6H4ClNO4S | [2][3][7][8] |

| Molecular Weight | 221.62 g/mol | [3][5][8][9] |

| Appearance | Light yellow crystalline powder/solid | [1][7] |

| Melting Point | 63-67 °C | [4] |

| Solubility | Soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide. Insoluble in water. | [4] |

| Storage Temperature | 2-30°C; Store below +30°C. | [4][9] |

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of 2-nitrobenzenesulfonyl chloride. While specific spectra are best viewed in their original sources, the following provides a summary of available data.

| Spectral Data Type | Availability |

| 1H NMR | Available |

| 13C NMR | Available |

| Mass Spectrometry (MS) | Available |

| Infrared (IR) Spectroscopy | Available |

Safety and Handling

2-Nitrobenzenesulfonyl chloride is a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[7] It is classified as a corrosive solid that can cause severe skin burns and eye damage.

Hazard Identification and Precautionary Measures

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. |

This is not an exhaustive list. Always refer to the material safety data sheet (MSDS) before handling.

First Aid Measures

-

In case of skin contact: Immediately flush the skin with plenty of water and soap. Remove contaminated clothing and seek immediate medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Experimental Protocols and Synthesis

Synthesis of 2-Nitrobenzenesulfonyl Chloride

A common laboratory and industrial method for the synthesis of 2-nitrobenzenesulfonyl chloride involves the chlorination of 2,2'-dinitrodiphenyl disulfide.[4] Another method involves the reaction of o-nitrochlorobenzene with chlorosulfonic acid.

Below is a generalized workflow for a laboratory-scale synthesis.

Caption: Generalized workflow for the synthesis of 2-Nitrobenzenesulfonyl Chloride.

Application in Sulfonamide Synthesis

2-Nitrobenzenesulfonyl chloride is a key reagent for the synthesis of sulfonamides, which are important pharmacophores in many drug molecules. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.

Caption: Reaction scheme for the synthesis of a sulfonamide using 2-Nitrobenzenesulfonyl Chloride.

A representative experimental protocol is as follows:

-

Dissolve the primary amine in a suitable solvent such as dichloromethane.

-

Add a base, for example, pyridine, to the solution.

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.[10]

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up to remove the base and any water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Applications in Research and Development

The utility of 2-nitrobenzenesulfonyl chloride extends beyond simple sulfonamide formation. It is a versatile reagent in various synthetic transformations.

Protecting Group for Amines

The 2-nitrobenzenesulfonyl (nosyl) group is an effective protecting group for primary and secondary amines. The resulting sulfonamide is stable under a variety of reaction conditions. A key advantage of the nosyl group is its facile cleavage under mild conditions, typically using a thiol and a base, which allows for the deprotection of sensitive substrates.[10]

Caption: Protection and deprotection of an amine using the 2-nitrobenzenesulfonyl group.

Other Applications

-

Synthesis of Renin Inhibitors: 2-Nitrobenzenesulfonyl chloride is used in the preparation of renin inhibitors, a class of drugs used to treat hypertension.[4]

-

Anticonvulsant Activity: Certain derivatives of 2-nitrobenzenesulfonyl chloride have been investigated for their potential anticonvulsant properties.[4]

-

Dye and Pigment Synthesis: It serves as an intermediate in the synthesis of various dyes and pigments.[7]

Conclusion

2-Nitrobenzenesulfonyl chloride (CAS No. 1694-92-4) is a highly valuable and versatile reagent in organic chemistry. Its well-defined properties and reactivity make it an indispensable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. Proper handling and adherence to safety protocols are paramount when working with this compound. This guide provides a foundational understanding for researchers and developers to effectively and safely utilize 2-nitrobenzenesulfonyl chloride in their scientific pursuits.

References

- 1. PubChemLite - this compound (C2H4ClNO4S) [pubchemlite.lcsb.uni.lu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]

- 5. 2-Nitrobenzenesulfonyl chloride 97 1694-92-4 [sigmaaldrich.com]

- 6. CAS RN 1694-92-4 | Fisher Scientific [fishersci.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Nitrobenzenesulfonyl chloride for synthesis 1694-92-4 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Inferred Mechanism of Action of 2-Nitroethane-1-sulfonyl chloride

Introduction

2-Nitroethane-1-sulfonyl chloride is an organic compound featuring two highly reactive functional groups: a sulfonyl chloride (-SO₂Cl) and a primary nitro group (-NO₂). This dual reactivity suggests a potential for complex interactions with biological systems. The sulfonyl chloride moiety is a potent electrophile, while the nitroalkane can act as a masked electrophile and may participate in redox processes. This guide will explore the inferred chemical reactivity and propose hypothetical biological mechanisms of action for this compound, targeting an audience of researchers, scientists, and drug development professionals.

Chemical Reactivity and Properties

The chemical behavior of this compound is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This high reactivity allows it to readily engage with a variety of nucleophiles.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₄ClNO₄S | PubChem |

| Molecular Weight | 173.58 g/mol | PubChem |

| XLogP3-AA | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: These properties are computationally predicted and have not been experimentally verified.

The primary reaction of sulfonyl chlorides in a biological context is the sulfonylation of nucleophilic residues in proteins. This irreversible covalent modification can lead to the inhibition of enzyme activity or disruption of protein function.

-

Reaction with Amines: The sulfonyl chloride group reacts readily with primary and secondary amines, such as the side chains of lysine residues or the N-termini of proteins, to form stable sulfonamides.[1][2]

-

Reaction with Alcohols and Phenols: It can also react with hydroxyl groups, for instance, in serine, threonine, or tyrosine residues, to form sulfonate esters.[1]

-

Reaction with Thiols: The sulfhydryl group of cysteine residues is a prime target for electrophilic attack by sulfonyl chlorides, leading to the formation of a thiosulfonate ester.

Hypothetical Biological Mechanisms of Action

Based on its chemical reactivity, two primary hypothetical mechanisms of action can be proposed for this compound: covalent enzyme inhibition and induction of oxidative stress.

Covalent Enzyme Inhibition

The high electrophilicity of the sulfonyl chloride group makes this compound a candidate for a covalent inhibitor of enzymes that possess a nucleophilic residue in their active site.

Caption: Hypothetical pathway of covalent enzyme inhibition by this compound.

To test the hypothesis of covalent inhibition, a standard in vitro enzyme inhibition assay could be performed.

-

Enzyme Selection: Choose a target enzyme with a known or suspected nucleophilic active site residue (e.g., a cysteine protease like papain or a serine protease like trypsin).

-

Reagents:

-

Target enzyme solution

-

This compound stock solution (in an appropriate solvent like DMSO)

-

Substrate for the enzyme (e.g., a chromogenic or fluorogenic substrate)

-

Assay buffer

-

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound for different time intervals.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence over time using a plate reader.

-

A time-dependent decrease in enzyme activity that is not reversed by dilution would be indicative of irreversible, covalent inhibition.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the progress curves.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Plot the apparent rate of inactivation (k_obs) against the inhibitor concentration to determine the second-order rate constant of inactivation (k_inact/K_I).

-

Induction of Oxidative Stress via the Nitro Group

The nitro group of this compound could also contribute to its biological activity. Nitro-containing compounds are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). A study on a related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, demonstrated that its antileishmanial activity was associated with increased levels of ROS and nitric oxide (NO).[3][4]

Caption: Hypothetical pathway for the induction of oxidative stress by this compound.

The generation of intracellular ROS can be measured using fluorescent probes.

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line or a microbial culture) to an appropriate confluency.

-

Reagents:

-

This compound

-

Cell-permeable ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Treat the cells with varying concentrations of this compound for different time points.

-

Load the cells with DCFH-DA, which is de-esterified intracellularly and fluoresces upon oxidation by ROS.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader.

-

-

Data Analysis:

-

Quantify the fluorescence intensity relative to untreated control cells.

-

A dose- and time-dependent increase in fluorescence would indicate the induction of ROS.

-

Potential Therapeutic Applications

Given the proposed mechanisms, this compound or its derivatives could be explored for several therapeutic applications:

-

Antimicrobial Agents: The formation of sulfonamides is the basis of sulfa drugs, a class of antibiotics.[5] The addition of a nitro group has been shown to enhance the antibacterial activity of some sulfonamides.[5]

-

Anticancer Agents: Many anticancer drugs function by covalently modifying their targets or by inducing oxidative stress. The dual reactivity of this compound makes it a candidate for investigation in this area.

-

Enzyme Inhibitors: As a targeted covalent inhibitor, it could be developed for specific enzymes implicated in disease.

Conclusion and Future Directions

This compound is a molecule with significant potential for biological activity due to its electrophilic sulfonyl chloride group and its nitroalkane moiety. The mechanisms proposed in this guide—covalent enzyme inhibition and induction of oxidative stress—are based on established chemical principles and the activities of related compounds. However, it is crucial to emphasize that these are hypothetical pathways.

Future research should focus on experimentally validating these hypotheses. This would involve:

-

Synthesis and Characterization: Stable synthesis and thorough characterization of this compound.

-

In Vitro Screening: Testing its activity against a panel of enzymes and cell lines to identify potential targets.

-

Mechanism of Action Studies: Detailed biochemical and cellular assays to elucidate the precise mechanism of action, including target identification and characterization of any covalent adducts.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

Such studies are essential to determine if the theoretical potential of this compound can be translated into a valuable tool for research or a lead compound for drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajchem-b.com [ajchem-b.com]

Spectroscopic and Synthetic Insights into 2-Nitroethane-1-sulfonyl Chloride: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic considerations for 2-Nitroethane-1-sulfonyl chloride (C₂H₄ClNO₄S). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted spectroscopic values and analogous data from structurally related compounds to offer valuable insights.

Spectroscopic Data Analysis

Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound is available through resources such as PubChem. This data is crucial for the initial identification and confirmation of the compound's molecular weight and elemental composition.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 173.96224 |

| [M+Na]⁺ | 195.94418 |

| [M-H]⁻ | 171.94768 |

| [M+NH₄]⁺ | 190.98878 |

| [M+K]⁺ | 211.91812 |

Infrared (IR) Spectroscopy

While an experimental IR spectrum for this compound is unavailable, the characteristic vibrational frequencies for its key functional groups can be inferred from analogous compounds. The sulfonyl chloride (-SO₂Cl) group typically exhibits strong asymmetric and symmetric stretching bands. For instance, butane-1-sulfonyl chloride shows strong characteristic bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹[1]. The nitro (-NO₂) group is expected to show strong asymmetric and symmetric stretching vibrations typically in the ranges of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not currently published. However, the expected ¹H NMR spectrum would likely show two triplets corresponding to the two methylene (-CH₂-) groups. The methylene group adjacent to the electron-withdrawing sulfonyl chloride group would be expected to appear further downfield compared to the methylene group adjacent to the nitro group. For comparison, in 2-chloroethanesulfonyl chloride, the methylene protons adjacent to the sulfonyl chloride group appear as a triplet at approximately 4.0-4.1 ppm[2].

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly available in the reviewed literature. However, a general approach to the synthesis of aliphatic sulfonyl chlorides can be outlined.

General Synthesis of Aliphatic Sulfonyl Chlorides

The synthesis of aliphatic sulfonyl chlorides often involves the oxidation of corresponding thiols or the reaction of sulfonic acids with chlorinating agents. A common method is the oxidative chlorination of a thiol.

Materials:

-

Aliphatic thiol (e.g., 2-nitroethanethiol)

-

Chlorine gas (Cl₂)

-

Aqueous acid (e.g., hydrochloric acid)

-

Solvent (e.g., dichloromethane)

Procedure:

-

The aliphatic thiol is dissolved in a suitable solvent, such as dichloromethane.

-

The solution is cooled to a low temperature (typically below 0 °C).

-

Chlorine gas is bubbled through the cooled solution in the presence of an aqueous acid.

-

The reaction is monitored for completion (e.g., by TLC or GC).

-

Upon completion, the reaction mixture is worked up by separating the organic layer, washing with an aqueous solution to remove excess acid, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure to yield the crude sulfonyl chloride.

-

Purification is typically achieved by distillation or chromatography.

Note: This is a generalized procedure and the specific conditions (temperature, reaction time, purification method) would need to be optimized for the synthesis of this compound.

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a sulfonyl chloride from a thiol precursor, as described in the experimental protocol section.

Caption: Generalized workflow for the synthesis of sulfonyl chlorides.

This technical guide serves as a foundational resource for understanding the spectroscopic and synthetic aspects of this compound. Further experimental investigation is required to fully characterize this compound.

References

The Enhanced Electrophilicity of the Sulfonyl Chloride Group in Nitro Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the sulfonyl chloride functional group, with a particular focus on its modulation by the presence of nitro substituents. The introduction of a nitro group onto an aromatic or aliphatic backbone has profound electronic effects that significantly enhance the reactivity of the sulfonyl chloride moiety towards nucleophiles. This enhanced electrophilicity is a cornerstone of various synthetic strategies, particularly in the pharmaceutical industry for the construction of sulfonamides, a common motif in many drug molecules.

Core Concepts: The Inductive and Resonance Effects of the Nitro Group

The sulfonyl chloride group (-SO₂Cl) is inherently electrophilic due to the presence of two highly electronegative oxygen atoms and a chlorine atom, all of which withdraw electron density from the central sulfur atom.[1] This creates a partial positive charge on the sulfur, making it susceptible to attack by nucleophiles.

The introduction of a nitro group (-NO₂) further amplifies this electrophilicity through two primary mechanisms:

-

Strong Electron-Withdrawing Inductive Effect (-I): The nitro group is one of the most powerful electron-withdrawing groups. Through the sigma bond framework, it pulls electron density away from the aromatic ring or aliphatic chain, and consequently from the attached sulfonyl chloride group.

-

Resonance Effect (-M or -R): When positioned ortho or para to the sulfonyl chloride group on an aromatic ring, the nitro group can delocalize the electron density of the ring through resonance. This delocalization further reduces the electron density at the sulfur atom, making it a "harder" and more reactive electrophile.

This heightened reactivity translates into faster reaction rates with a wide range of nucleophiles, often allowing for milder reaction conditions and improved yields in synthetic protocols.[1]

Quantitative Analysis of Electrophilicity: Kinetic Data

The impact of nitro substitution on the electrophilicity of sulfonyl chlorides can be quantitatively assessed through kinetic studies, primarily by measuring the rates of solvolysis or reactions with specific nucleophiles. The Hammett equation, a linear free-energy relationship, is a powerful tool for correlating the electronic effects of substituents with reaction rates.

The Hammett equation is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. For nucleophilic substitution at the sulfonyl sulfur, a significant positive ρ value is expected and observed. For instance, the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides followed the Hammett equation with a ρ-value of +2.02, indicating that electron-withdrawing substituents, such as a nitro group, substantially increase the reaction rate.[2][3]

The following tables summarize key kinetic data from the literature, illustrating the enhanced reactivity of nitro-substituted sulfonyl chlorides.

| Compound | Solvent | Temperature (°C) | First-Order Rate Constant (k) s⁻¹ | Reference |

| 4-Nitrobenzenesulfonyl chloride | H₂O | 15 | 9.373 x 10⁻⁴ | [4] |

| Benzenesulfonyl chloride | H₂O | 15 | 11.04 x 10⁻⁴ | [4] |

| 4-Methylbenzenesulfonyl chloride | H₂O | 15 | 13.57 x 10⁻⁴ | [4] |

| 4-Methoxybenzenesulfonyl chloride | H₂O | 15 | 23.89 x 10⁻⁴ | [4] |

Note: The seemingly contradictory faster rate for the unsubstituted and electron-donating group substituted sulfonyl chlorides in water at 15°C from this specific study highlights the complexity of solvolysis reactions where the solvent plays a crucial role as both the nucleophile and the medium. The overall trend of enhanced electrophilicity for nitro-substituted sulfonyl chlorides is well-established across a broader range of nucleophiles and conditions.

| Substrate | Kinetic Solvent Isotope Effect (kMeOH/kMeOD) | Proposed Mechanism | Reference |

| Benzenesulfonyl chloride | 1.79 | Sₙ2 | [5] |

| p-Nitrobenzenesulfonyl chloride | 2.31 | Sₙ2 | [5] |

The larger kinetic solvent isotope effect for p-nitrobenzenesulfonyl chloride suggests a more sensitive dependence on the nucleophilic attack by the solvent, consistent with a more electrophilic sulfur center.

Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Sulfur

The reaction of a nitro-substituted sulfonyl chloride with a nucleophile typically proceeds through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. This is a concerted process where the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs.

Caption: Proposed Sₙ2-type mechanism.

The presence of the nitro group stabilizes the developing negative charge in the transition state, thereby lowering the activation energy and accelerating the reaction.

Experimental Protocols

Precise kinetic data for the reactions of sulfonyl chlorides are typically obtained through carefully controlled experiments. Below are generalized methodologies for key experiments.

Solvolysis Rate Measurement by Conductometry

This method is suitable for tracking the progress of solvolysis reactions where ions are produced.

Objective: To determine the first-order rate constant for the solvolysis of a nitro-substituted sulfonyl chloride.

Methodology:

-

Solution Preparation: A dilute solution of the sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) is prepared in the desired solvent (e.g., a specific water-acetone mixture). The concentration is typically in the range of 10⁻³ to 10⁻⁴ M.

-

Temperature Control: The reaction vessel, equipped with a conductivity cell, is placed in a thermostated bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Data Acquisition: The conductivity of the solution is measured at regular time intervals. The hydrolysis of a sulfonyl chloride produces sulfonic acid and hydrochloric acid, leading to an increase in the conductivity of the solution.

-

Data Analysis: The first-order rate constant (k) is calculated by plotting ln(C∞ - Cₜ) versus time, where C∞ is the conductivity at infinite time (after the reaction is complete) and Cₜ is the conductivity at time t. The slope of this line is equal to -k.

Synthesis of a Nitro-Substituted Arenesulfonyl Chloride

Objective: To synthesize 3-nitrobenzenesulfonyl chloride from nitrobenzene.

Methodology:

-

Reaction Setup: Chlorosulfonic acid (e.g., 3 to 10 molar equivalents) is charged into a reaction vessel equipped with a stirrer, thermometer, and an addition funnel. The acid is heated to approximately 90-120 °C.

-

Addition of Nitrobenzene: Nitrobenzene (1 molar equivalent) is added dropwise to the hot chlorosulfonic acid, maintaining the reaction temperature.

-

Reaction with Inorganic Acid Chloride: After the addition of nitrobenzene is complete, the reaction mixture is cooled to about 40-90 °C. An inorganic acid chloride, such as thionyl chloride (e.g., 0.1 to 5 molar equivalents), is then added.[6]

-

Workup: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether.[4]

Caption: Synthesis workflow.

Conclusion

The presence of a nitro group significantly enhances the electrophilicity of the sulfonyl chloride group through potent inductive and resonance effects. This is quantitatively supported by kinetic data, which consistently show accelerated reaction rates for nitro-substituted analogs in nucleophilic substitution reactions. The underlying Sₙ2-type mechanism is facilitated by the stabilization of the transition state by the electron-withdrawing nitro substituent. A thorough understanding of these principles is crucial for researchers and drug development professionals in designing efficient synthetic routes to a vast array of biologically active sulfonamides and other related compounds. The methodologies outlined in this guide provide a framework for the further investigation and exploitation of the unique reactivity of these important chemical entities.

References

- 1. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | Benchchem [benchchem.com]

- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

Solubility and Stability of 2-Nitroethane-1-sulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Nitroethane-1-sulfonyl chloride in common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide furnishes a predictive assessment based on the known properties of analogous alkanesulfonyl chlorides and nitroalkanes. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility and stability profiles of this compound in their laboratories. This document is intended to serve as a foundational resource for scientists and professionals in drug development and chemical research, enabling informed solvent selection and handling procedures for this reactive intermediate.

Introduction

This compound is a potentially valuable bifunctional molecule containing both a reactive sulfonyl chloride moiety and a nitro group. Such compounds are of interest in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The sulfonyl chloride group can readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively. The nitro group, in turn, can be a precursor for other functional groups or can influence the electronic properties of the molecule.

A thorough understanding of the solubility and stability of this compound is paramount for its effective use. Solvent choice can significantly impact reaction rates, yields, and the formation of impurities. This guide aims to provide a predictive framework for its behavior in various organic solvents and to equip researchers with the methodologies to empirically validate these properties.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The polar nature of both the sulfonyl chloride and nitro groups should lead to good solvation in these solvents. These are often good choices for reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These are common, relatively inert solvents for sulfonyl chlorides and are expected to be effective for this compound. |

| Ethers | Diethyl ether, Dioxane | Moderate to High | Good general solvents for many organic compounds. Dioxane is more polar and may offer higher solubility. |

| Esters | Ethyl acetate | Moderate to High | A moderately polar solvent that should be a suitable medium. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The polarity of the nitro and sulfonyl chloride groups will likely limit solubility in these nonpolar solvents. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | Expected to be poorly soluble due to the significant polarity mismatch. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Insoluble (reactive) | Sulfonyl chlorides are highly reactive towards protic solvents, leading to solvolysis rather than simple dissolution.[1][2][3] These should be avoided unless solvolysis is the intended reaction. |

Predicted Stability and Degradation Pathways

The stability of this compound is a critical consideration for its storage and handling. Like most sulfonyl chlorides, it is expected to be sensitive to moisture and nucleophiles.

Table 2: Predicted Stability and Incompatibility of this compound

| Condition/Reagent | Predicted Stability | Primary Degradation Pathway(s) |

| Water/Moisture | Unstable | Hydrolysis to 2-nitroethanesulfonic acid. |

| Alcohols | Unstable | Alcoholysis to form the corresponding sulfonate ester. |

| Amines | Unstable | Reaction to form the corresponding sulfonamide. |

| Strong Bases | Unstable | May promote elimination reactions or hydrolysis. |

| Elevated Temperatures | Likely Unstable | Thermal decomposition. The presence of the nitro group may lower the decomposition temperature. |

| Light | Unknown | Photochemical degradation is possible, especially with the nitro group. Storage in amber vials is recommended. |

| Aprotic Solvents (under inert atmosphere) | Moderately Stable | Should be reasonably stable in dry, aprotic solvents for typical reaction times. Long-term stability should be determined experimentally. |

The primary degradation pathway in the presence of protic nucleophiles (e.g., water, alcohols) is expected to be nucleophilic substitution at the sulfonyl sulfur, leading to the displacement of the chloride.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a gravimetric method for determining the solubility of this compound in a given aprotic organic solvent.[4]

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Small, sealable vials (e.g., 2 mL) with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Pipettes

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and compound.

-

Under an inert atmosphere, add a known volume (e.g., 1.0 mL) of the anhydrous solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24 hours) to ensure saturation.

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully remove a known aliquot (e.g., 0.5 mL) of the supernatant under an inert atmosphere, ensuring no solid particles are transferred.

-

Transfer the aliquot to a new, pre-weighed vial.

-

Evaporate the solvent from the aliquot under a stream of inert gas or in a vacuum oven at a low temperature to prevent degradation.

-

Weigh the vial containing the dried residue.

-

The mass of the residue corresponds to the amount of this compound dissolved in the aliquot of the solvent.

-

Calculate the solubility in g/L or mol/L.

Protocol for Stability Assessment

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound in a specific solvent over time.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Sealable vials

-

Thermostatically controlled environment (e.g., oven or water bath)

Procedure:

-

Method Development: Develop an HPLC method capable of separating this compound from its potential degradation products (e.g., the corresponding sulfonic acid).[5][6] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in the anhydrous solvent of interest. This should be done under an inert atmosphere.

-

Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain the initial peak area of the this compound.

-

Incubation: Store the stock solution in a sealed vial at a constant temperature.

-

Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, dilute if necessary, and inject it into the HPLC.

-

Data Analysis: Record the peak area of the this compound at each time point. The decrease in the peak area over time indicates degradation. The appearance and growth of new peaks can help identify degradation products.

-

Kinetics: Plot the concentration or peak area of this compound versus time to determine the degradation kinetics.

Note on NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for stability studies.[7][8][9] By taking NMR spectra of the solution over time, the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products can be monitored. This can be particularly useful for identifying the structure of the degradation products.

Safety and Handling

Sulfonyl chlorides are lachrymatory and corrosive. This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a robust predictive framework for its solubility and stability in organic solvents based on the known behavior of analogous compounds. It is anticipated to have high solubility in polar aprotic and chlorinated solvents and to be unstable in the presence of protic reagents. The detailed experimental protocols provided herein will enable researchers to precisely determine these crucial parameters, facilitating the safe and effective use of this promising synthetic intermediate in their research and development endeavors.

References

- 1. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. seniorchem.com [seniorchem.com]

- 5. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. acdlabs.com [acdlabs.com]

Methodological & Application

Application Notes and Protocols for Fukuyama Amine Synthesis Utilizing 2-Nitrobenzenesulfonyl Chloride

Prepared for: Researchers, scientists, and drug development professionals.

Topic: While the use of 2-Nitroethane-1-sulfonyl chloride in Fukuyama amine synthesis is not documented in the reviewed literature, this report provides a comprehensive overview and detailed protocols for the well-established Fukuyama amine synthesis using the analogous and widely employed reagent, 2-nitrobenzenesulfonyl chloride. The principles and procedures outlined herein can serve as a foundational guide for amine synthesis.

The Fukuyama amine synthesis is a versatile and mild method for the preparation of primary and secondary amines. It involves the alkylation of a sulfonamide, followed by a facile deprotection of the sulfonyl group. 2-Nitrobenzenesulfonyl (nosyl) amides are particularly effective as they are acidic enough to undergo alkylation under mild conditions and the nosyl group can be readily cleaved.[1]

Core Principles

The synthesis proceeds in three main stages:

-

Sulfonamide Formation: A primary amine is reacted with 2-nitrobenzenesulfonyl chloride to form a stable N-monosubstituted sulfonamide. This step serves to protect the amine and activate it for the subsequent alkylation.

-

Alkylation: The N-H proton of the sulfonamide is acidic and can be deprotonated with a mild base. The resulting anion is then alkylated with an alkyl halide or via a Mitsunobu reaction with an alcohol.

-

Deprotection: The 2-nitrobenzenesulfonyl group is removed under mild conditions using a thiol, typically in the presence of a base. This step regenerates the amine, yielding the desired secondary amine. The ease of this deprotection is a key advantage over other sulfonyl protecting groups like tosyl.[1]

Experimental Data

The following tables summarize typical reaction conditions and yields for the key steps in the Fukuyama amine synthesis using 2-nitrobenzenesulfonyl chloride.

Table 1: Sulfonamide Formation

| Primary Amine | Base | Solvent | Reaction Time | Yield (%) |

| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 20 min | 90-91 |

Table 2: Alkylation of Sulfonamide

| Sulfonamide | Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) |

| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide | K₂CO₃ | DMF | 1-2 h | ~95 |

Table 3: Deprotection of Sulfonamide

| N,N-Disubstituted Sulfonamide | Thiol | Base | Solvent | Reaction Time | Yield (%) |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 40 min | 89-91 |

Experimental Protocols

Protocol 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

This protocol details the formation of the nosyl-protected amine from a primary amine.

Materials:

-

4-Methoxybenzylamine

-

2-Nitrobenzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane

-

1N Hydrochloric acid

-

Brine

-

Magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottomed flask, dissolve 4-methoxybenzylamine (1.1 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Cool the mixture in an ice-water bath.

-

Slowly add 2-nitrobenzenesulfonyl chloride (1.0 eq) to the cooled mixture over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.

-

Quench the reaction with 1N hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with brine, then dry over magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to yield the pure N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide.

Protocol 2: Alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

This protocol describes the alkylation of the nosyl-protected amine to form the N,N-disubstituted sulfonamide.

Materials:

-

N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

-

Alkyl halide (e.g., 3-phenylpropyl bromide)

-

Potassium carbonate

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add the alkyl halide (1.1 eq) to the mixture.

-

Stir the reaction at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude N,N-disubstituted sulfonamide.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of the Nosyl Group to Yield the Secondary Amine

This protocol details the final deprotection step to obtain the desired secondary amine.

Materials:

-

N,N-disubstituted 2-nitrobenzenesulfonamide

-

Thiophenol

-

Potassium hydroxide (aqueous solution)

-

Acetonitrile

-

Dichloromethane

-

Brine

-

Magnesium sulfate

-

1M Sodium hydroxide solution

Procedure:

-

In a round-bottomed flask, dissolve thiophenol (2.5 eq) in acetonitrile and cool in an ice-water bath.

-

Slowly add an aqueous solution of potassium hydroxide (2.5 eq).

-

After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile over 20 minutes.

-

Heat the reaction mixture in a 50°C oil bath for 40 minutes.

-

Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.

-

Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

For further purification, dissolve the product in dichloromethane, wash with 1M aqueous sodium hydroxide solution and brine, dry over magnesium sulfate, and concentrate. The final product can be purified by distillation.

Visualizations

References

Application Notes & Protocols: 2-Nitroethane-1-sulfonyl Chloride as a Protecting Group for Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Nitroethane-1-sulfonyl chloride, also known as nesyl chloride (Nes-Cl), is not a widely documented protecting group for primary amines in published literature. The following application notes and protocols are based on the well-established chemistry of the analogous and extensively used 2-nitrobenzenesulfonyl chloride (nosyl chloride, Ns-Cl). The underlying principle of activation by a nitro group is expected to confer similar reactivity, but specific reaction conditions may require optimization.

Introduction

The protection of primary amines is a critical step in multi-step organic synthesis, preventing unwanted side reactions. Sulfonamides are a robust class of protecting groups, known for their stability across a wide range of reaction conditions. However, their cleavage often requires harsh conditions. The presence of an electron-withdrawing nitro group, as seen in 2-nitrobenzenesulfonyl (nosyl) amides, facilitates facile deprotection under mild, nucleophilic conditions, a significant advantage over traditional sulfonyl groups like tosyl (Ts) or mesyl (Ms).[1]

By analogy, this compound (nesyl chloride) is presented here as a potential protecting group for primary amines. The nitro group at the β-position of the ethylsulfonyl moiety is expected to activate the sulfonamide for cleavage under similar mild thiolytic conditions. This document provides a guide to its application, based on the known reactivity of related nitro-containing sulfonyl chlorides.

Key Advantages (Predicted)

-

Stability: Expected to be stable to both acidic and basic conditions, similar to other sulfonyl protecting groups.[1]

-

Mild Deprotection: Cleavage is anticipated under mild conditions using a thiol and a base, preserving sensitive functional groups.

-

Reduced Basicity: Upon protection, the basicity and nucleophilicity of the amine are significantly reduced, preventing undesired side reactions.[1]

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound (Nes-Cl)

This protocol describes the formation of a nesyl-protected amine (nesyl amide) from a primary amine and this compound.

Materials:

-

Primary amine (1.0 eq)

-

This compound (Nes-Cl) (1.1 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) (1.5 - 2.0 eq) or Pyridine (1.5 - 2.0 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.05 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard laboratory glassware.

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM.

-

Add the base (TEA or pyridine, 1.5 eq) and the catalytic DMAP to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

-

Add the Nes-Cl solution dropwise to the stirring amine solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-nesyl protected amine.

Protocol 2: Deprotection of a Nesyl-Protected Amine

This protocol outlines the cleavage of the nesyl group to regenerate the free primary amine, based on the mechanism for nosyl group removal.[1] The deprotection proceeds via a nucleophilic attack of a thiolate on the sulfur atom, facilitated by the electron-withdrawing nitro group.

Materials:

-

N-nesyl protected amine (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Thiol: Thiophenol (PhSH) (5.0 - 10.0 eq) or 2-Mercaptoethanol (5.0 - 10.0 eq)

-

Base: Potassium carbonate (K₂CO₃) (5.0 eq) or Cesium carbonate (Cs₂CO₃) (3.0 - 5.0 eq)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard laboratory glassware.

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, dissolve the N-nesyl protected amine (1.0 eq) in anhydrous DMF.

-

Add the base (e.g., K₂CO₃, 5.0 eq) to the solution.

-

Add the thiol (e.g., thiophenol, 5.0 eq) to the mixture.

-

Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.

-

Wash the organic layer extensively with saturated aqueous NaHCO₃ solution to remove excess thiol and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or crystallization to yield the deprotected primary amine.

Data Presentation

The following tables present hypothetical, yet expected, data for the protection and deprotection reactions based on typical yields and conditions for analogous sulfonyl protecting groups. These should be used as a starting point for experimental design.

Table 1: Hypothetical Reaction Conditions and Yields for Amine Protection

| Entry | Substrate (Primary Amine) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzylamine | TEA | DCM | 4 | RT | 92 |

| 2 | n-Butylamine | TEA | DCM | 3 | RT | 95 |

| 3 | Aniline | Pyr | THF | 12 | RT | 85 |

| 4 | Glycine methyl ester | TEA | DCM | 6 | RT | 88 |

Table 2: Hypothetical Reaction Conditions and Yields for Nesyl Deprotection

| Entry | Substrate (Nesyl-Amine) | Thiol Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | N-Nesyl-benzylamine | Thiophenol | K₂CO₃ | DMF | 2 | RT | 90 |

| 2 | N-Nesyl-n-butylamine | 2-Mercaptoethanol | Cs₂CO₃ | MeCN | 3 | RT | 93 |

| 3 | N-Nesyl-aniline | Thiophenol | K₂CO₃ | DMF | 4 | RT | 82 |

| 4 | N-Nesyl-glycine methyl ester | Thiophenol | K₂CO₃ | DMF | 2.5 | RT | 87 |

Visualizations

Reaction Workflows and Mechanisms

The following diagrams illustrate the proposed workflow for the protection/deprotection sequence and the mechanism of deprotection.

Caption: General workflow for the protection and deprotection of primary amines using nesyl chloride.

Caption: Proposed mechanism for the thiolate-mediated deprotection of a nesyl-protected amine.

References

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles with 2-Nitroethane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed theoretical framework and practical protocols for the synthesis of nitrogen-containing heterocycles, specifically pyrrolidines and piperidines, utilizing 2-nitroethane-1-sulfonyl chloride as a key bifunctional reagent. While direct literature on the synthetic applications of this compound is limited, the protocols and pathways described herein are based on well-established principles of organic chemistry, including the reactivity of sulfonyl chlorides, the chemistry of nitroalkanes, and established methods for heterocyclic synthesis.

Principle and Expected Reactivity

This compound is a versatile reagent possessing two key reactive sites that can be exploited for the synthesis of nitrogen-containing heterocycles:

-

The Sulfonyl Chloride Group: This functional group readily reacts with primary and secondary amines in a nucleophilic acyl substitution-like reaction to form stable sulfonamides.[1][2][3][4] This reaction serves to introduce the nitrogen atom of the desired heterocycle.

-

The 2-Nitroethyl Group: The presence of the electron-withdrawing nitro group renders the α-protons (on the carbon adjacent to the nitro group) acidic.[5] In the presence of a base, this allows for the formation of a nitronate anion, which can act as a carbon nucleophile in intramolecular cyclization reactions.[5][6] Furthermore, the nitro group can be reduced to an amino group, which can then participate in subsequent cyclization steps.[5][7]

The general reaction of this compound with a primary amine is expected to proceed as follows to form a 2-nitroethanesulfonamide intermediate.

Caption: General reaction of this compound.

Proposed Synthetic Pathways

Based on the reactivity profile, two primary synthetic pathways are proposed for the synthesis of substituted pyrrolidines and piperidines.

This pathway involves the reaction of this compound with an allylic amine. The resulting sulfonamide can then undergo an intramolecular Michael addition of the nitronate (formed in the presence of a base) to the double bond, followed by reduction of the nitro group and reductive cleavage of the sulfonamide to yield the desired pyrrolidine.

Caption: Proposed workflow for pyrrolidine synthesis.

This pathway utilizes a primary amine containing a masked aldehyde or ketone functionality (e.g., an acetal). After formation of the sulfonamide, the nitro group is reduced to an amine. Deprotection of the carbonyl group then allows for an intramolecular reductive amination to form the piperidine ring.

Caption: Proposed workflow for piperidine synthesis.

Data Presentation

The following tables summarize potential substrates and expected products for the synthesis of pyrrolidines and piperidines using this compound. The yields are hypothetical and based on analogous reactions reported in the literature for similar transformations.

Table 1: Synthesis of Substituted Pyrrolidines

| Entry | Allylic Amine Substrate | Expected Pyrrolidine Product | Hypothetical Yield (%) |

| 1 | Allylamine | 3-Methylpyrrolidine | 65-75 |

| 2 | Cinnamylamine | 3-Methyl-4-phenylpyrrolidine | 60-70 |

| 3 | 3-Methylbut-2-en-1-amine | 3,3,4-Trimethylpyrrolidine | 55-65 |

| 4 | N-methylallylamine | 1,3-Dimethylpyrrolidine | 70-80 |

Table 2: Synthesis of Substituted Piperidines

| Entry | Amine Substrate with Protected Carbonyl | Expected Piperidine Product | Hypothetical Yield (%) |

| 1 | 3,3-Diethoxypropan-1-amine | 3-Aminopiperidine | 50-60 |

| 2 | 4,4-Dimethoxybutan-1-amine | 4-Methylpiperidine | 55-65 |

| 3 | (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | Piperidin-3-ol | 45-55 |

| 4 | 2-(3-aminopropyl)-1,3-dioxolane | 3-Hydroxymethylpiperidine | 50-60 |

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of a representative pyrrolidine and piperidine derivative.

Step 1: Synthesis of N-cinnamyl-2-nitroethanesulfonamide

-

To a stirred solution of cinnamylamine (1.33 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dichloromethane (50 mL) at 0 °C, add a solution of this compound (1.72 g, 10 mmol) in dichloromethane (20 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-